molecular formula C16H21N3O2S B216234 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

Cat. No. B216234
M. Wt: 319.4 g/mol
InChI Key: JDCCSJWTWSIHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide, also known as TAK-915, is a novel compound that has recently gained attention in the field of neuroscience research. It is a selective antagonist of the GABAA alpha5 receptor, which is known to play a role in cognitive function and memory formation. In

Mechanism of Action

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is a selective antagonist of the GABAA alpha5 receptor, which is primarily expressed in the hippocampus, a brain region that is critical for learning and memory. By blocking the activity of this receptor, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide enhances synaptic plasticity and improves memory and cognitive function.
Biochemical and Physiological Effects:
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide has been shown to improve memory and cognitive function in animal models, as well as reduce drug-seeking behavior. It has also been shown to enhance synaptic plasticity in the hippocampus, which may underlie its cognitive-enhancing effects. N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide has a half-life of approximately 2 hours and is metabolized by the liver.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is its selectivity for the GABAA alpha5 receptor, which reduces the risk of off-target effects. However, one limitation of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use in treating drug addiction. Additionally, further studies are needed to determine the optimal dosing and administration of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide, as well as its safety and efficacy in humans.

Synthesis Methods

The synthesis method of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide involves several steps, including the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine in the presence of triethylamine to give the final product. The yield of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is reported to be around 60%.

Scientific Research Applications

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide has been extensively studied in preclinical models for its potential use in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders. It has been shown to improve memory and cognitive function in animal models, suggesting that it may have therapeutic potential in humans. N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

Product Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

InChI

InChI=1S/C16H21N3O2S/c1-5-21-12-9-7-6-8-11(12)14(20)17-15-19-18-13(22-15)10-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,19,20)

InChI Key

JDCCSJWTWSIHRV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC(C)(C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.